2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H2ClF3IN . It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is commonly used as an organic synthesis intermediate and reaction reagent , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of complex organic molecules with biological activity .
Biochemical Pathways
It is used in the synthesis of biologically active molecules, such as drugs, pesticides, and ligands , implying that it could potentially influence a wide range of biochemical pathways depending on the final compounds it helps to form.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine . For instance, it is light-sensitive and should be stored in a dark place . It is also recommended to be sealed in dry conditions at room temperature . These factors can affect its stability and, consequently, its efficacy in chemical reactions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in organic synthesis as an intermediate and reaction reagent . It can be used to synthesize complex organic molecules with biological activity, such as drugs, pesticides, and ligands
Molecular Mechanism
It is known that this compound can participate in various chemical reactions as an intermediate or reaction reagent It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with copper(I) acetate and sodium iodide . This reaction typically occurs under controlled conditions to ensure the efficient formation of the desired product .
- Another method involves the reaction of 2-Chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride to produce the trifluoromethylated intermediate, which is then iodinated to yield the final product .
Industrial Production Methods:
- Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents attached to it.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like or .
Oxidation: Reagents such as or can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate , are commonly used along with bases like potassium carbonate and solvents like dimethylformamide .
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry:
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, this compound serves as a building block for the development of drugs with potential therapeutic applications. Its unique chemical properties allow for the introduction of trifluoromethyl and halogen groups, which can enhance the biological activity and metabolic stability of drug candidates .
Industry:
- The compound is also used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison:
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
- Compared to 2-Chloro-5-(trifluoromethyl)pyridine , the additional iodine atom in this compound allows for further functionalization through halogen exchange reactions .
Properties
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQBBXEZSNIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378715 | |
Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-55-9 | |
Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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